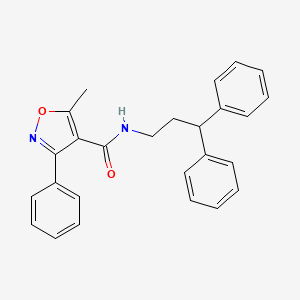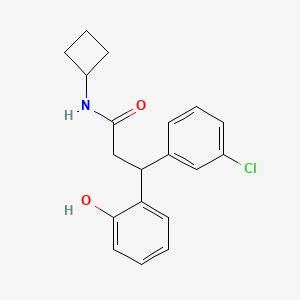![molecular formula C22H17ClN4O2 B6046602 2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, as they are considered potential therapeutic candidates .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . For instance, one method involves the hydrolysis of a compound, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of phenoxy acetamide derivatives is confirmed by their physicochemical properties and spectroanalytical data . The structure is based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .Chemical Reactions Analysis
Phenoxy acetamide derivatives undergo various chemical reactions. For instance, on hydrolysis, a compound can be converted to a corresponding phenoxy acid . The synthesized compounds are evaluated for their in vitro antimicrobial activity against bacterial and fungal species .Physical And Chemical Properties Analysis
The physical and chemical properties of phenoxy acetamide derivatives are confirmed by their physicochemical properties and spectroanalytical data . These properties are used to study the utilization of drugs and their biological effects .作用機序
Target of Action
The compound “2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide” is a related compound of Cetirizine . Cetirizine is a second-generation antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria It is a major metabolite of hydroxyzine, and a racemic selective H1 receptor antagonist.
実験室実験の利点と制限
One of the main advantages of 2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide for lab experiments is that it is a highly selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune system function. However, one limitation of this compound is that it can have off-target effects on other JAK family members, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on 2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide. One area of interest is the development of more selective JAK3 inhibitors that can avoid off-target effects. Another area of interest is the potential use of this compound in combination with other immunomodulatory drugs to enhance its therapeutic effects. Finally, there is ongoing research into the potential use of this compound for the treatment of other autoimmune diseases beyond rheumatoid arthritis, psoriasis, and multiple sclerosis.
合成法
The synthesis of 2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 1,2-diaminobenzene to form 4-chlorobenzene-1,2-diamine. This compound is then reacted with phthalic anhydride to form the intermediate 4-(4-chlorophenyl)-1-phthalazinylamine. Finally, this intermediate is reacted with 2-(4-hydroxyphenoxy)acetic acid to form this compound.
科学的研究の応用
2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of Janus kinases (JAKs), which play a key role in the signaling pathways that lead to inflammation and immune system activation.
特性
IUPAC Name |
2-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c23-15-7-5-14(6-8-15)21-18-3-1-2-4-19(18)22(27-26-21)25-16-9-11-17(12-10-16)29-13-20(24)28/h1-12H,13H2,(H2,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFJDAFZHWDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OCC(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046532.png)

![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6046542.png)
![4-({2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6046551.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6046555.png)

![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)